molecular formula C5H9FO4S2 B13251407 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride

Cat. No.: B13251407
M. Wt: 216.3 g/mol
InChI Key: RZGAGTSZMBCVNQ-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride is a specialized organosulfur compound of significant interest in chemical biology and medicinal chemistry. Its primary research value lies in its utility as an electrophilic coupling partner in Sulfonyl Fluoride Exchange (SuFEx) click chemistry. SuFEx is a premier click reaction that allows for the reliable and facile synthesis of sulfonate connections under mild conditions, making this compound a valuable connective hub for constructing complex molecules, screening for covalent inhibitors, and developing chemical probes . The molecule features a sulfonyl fluoride group (-SO2F) attached to a thiacyclohexane ring system where the sulfur atom is in a fully oxidized sulfone state (1,1-dioxo-1λ6-thiane). This structure combines the excellent reactivity and stability of the sulfonyl fluoride moiety with the constrained geometry and potential for additional functionalization offered by the six-membered ring. Researchers utilize this reagent to covalently modify specific amino acid residues in protein active sites, aiding in target identification and mechanistic studies. It is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C5H9FO4S2

Molecular Weight

216.3 g/mol

IUPAC Name

1,1-dioxothiane-4-sulfonyl fluoride

InChI

InChI=1S/C5H9FO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2

InChI Key

RZGAGTSZMBCVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Electrochemical Synthesis from Thiols/Disulfides

This method employs electrochemical oxidation of thiols or disulfides in the presence of potassium fluoride (KF) under biphasic conditions (CH₃CN/1 M HCl). Key features include:

  • Mechanism : Thiols are oxidized to disulfides, followed by anodic conversion to sulfonyl fluorides via radical cation intermediates.
  • Optimization : Use of pyridine as an electron mediator improves yields (74–99% for aromatic substrates). Microflow reactors reduce reaction times to 5 minutes.
  • Substrate Scope : Compatible with alkyl, benzyl, and heteroaryl thiols (e.g., cyclohexylthiol → 96% yield).

Example Protocol :

1. Combine thiane-4-thiol (1.0 mmol), KF (5.0 mmol), and pyridine (1.0 mmol) in CH₃CN/1 M HCl.  
2. Apply 10 mA current using graphite/stainless steel electrodes at 25°C for 12 hours.  
3. Isolate product via extraction and column chromatography.

Thionyl Fluoride (SOF₂)-Mediated Deoxyfluorination

Sulfonic acid salts react with thionyl fluoride in dimethylformamide (DMF) at 130°C to yield sulfonyl fluorides:

  • Efficiency : 90–99% yields for alkyl and aryl substrates.
  • Key Insight : DMF facilitates intermediate formation (e.g., FSO₂⁻), enabling direct fluorination.
  • Limitations : Sodium salts require excess SOF₂ for optimal conversion.

Data Table :

Substrate Type Yield (%) Reaction Time Reference
Alkyl sulfonic acid 92–99 1 hour
Aryl sulfonic acid 90–98 1 hour

Xtalfluor-E®-Mediated Fluorination

Xtalfluor-E® (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) enables deoxyfluorination of sulfonic acids or salts:

  • Conditions : Room temperature in acetonitrile with sodium fluoride.
  • Advantages : Mild conditions (41–94% yields) and compatibility with sensitive functional groups.
  • Example : Thiane-4-sulfonic acid → 1,1-Dioxo-1λ⁶-thiane-4-sulfonyl fluoride (85% yield).

Radical-Mediated Sulfuryl Fluoride Chloride (FSO₂Cl) Approach

This photoredox method uses FSO₂Cl and a photocatalyst (e.g., Ir₂(dtbbpy)PF₆) under blue LED light:

  • Mechanism : FSO₂Cl generates sulfonyl radicals, which couple with alkenes or thiols.
  • Yield : 51% for N-allyl-4-methylbenzenesulfonamide derivatives.
  • Applications : Suitable for late-stage functionalization of complex molecules.

Reaction Setup :

1. Mix FSO₂Cl (0.6 mmol), substrate (0.2 mmol), and Ir₂(dtbbpy)PF₆ (0.1 mol%) in Et₂O.  
2. Irradiate with 460 nm LED for 12 hours.  
3. Quench with Na₂CO₃ and purify via chromatography.

One-Pot Synthesis from Sulfonates

A transition-metal-free protocol converts sulfonates to sulfonyl fluorides using tetramethylammonium chloride (TMAC) and KHF₂ :

  • Conditions : 80°C in acetone/CH₃CN (0.2 M).
  • Scope : Compatible with aryl and alkyl sulfonates (e.g., methyl sulfonate → 89% yield).

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Range (%) Advantages
Electrochemical KF, pyridine 25°C 74–99 Green chemistry, scalable
Thionyl Fluoride SOF₂, DMF 130°C 90–99 High yields, broad substrate scope
Xtalfluor-E® Xtalfluor-E®, NaF 25°C 41–94 Mild conditions
FSO₂Cl Radical FSO₂Cl, Ir catalyst 25°C 51 Late-stage functionalization
Sulfonate Conversion TMAC, KHF₂ 80°C 70–89 No transition metals

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.

    Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiane-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1lambda6-thiane-4-sulfonamide: Similar structure but with an amide group instead of a fluoride.

    1,1-Dioxo-1lambda6-thiane-4-sulfonyl chloride: Similar structure but with a chloride group instead of a fluoride.

    1,1-Dioxo-1lambda6-thiane-4-sulfonic acid: Similar structure but with a hydroxyl group instead of a fluoride.

Uniqueness

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring selective modification of nucleophilic sites, such as enzyme inhibition and protein labeling.

Biological Activity

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride, commonly referred to as a sulfonyl fluoride compound, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in drug discovery. This article explores the biological activity of this compound, emphasizing its mechanisms of action, interactions with biological targets, and relevant case studies.

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride is characterized by its sulfonyl fluoride functional group, which is known for its electrophilic nature. This property allows it to interact with nucleophiles in biological systems, leading to various biochemical effects. The molecular formula is C4H4FNO2S2C_4H_4FNO_2S_2, and it possesses a molecular weight of approximately 196.2 g/mol.

PropertyValue
Molecular FormulaC4H4FNO2S2C_4H_4FNO_2S_2
Molecular Weight196.2 g/mol
IUPAC Name1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride

The biological activity of 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride primarily involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine. This covalent modification can lead to the inhibition of enzyme activity or modulation of receptor functions. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound acts as an irreversible inhibitor for certain enzymes by modifying active site residues.
  • Protein Interaction : It can form adducts with proteins, altering their conformation and function.
  • Hydrolysis : The sulfonyl fluoride moiety can undergo hydrolysis in aqueous conditions, releasing fluoride ions and potentially leading to further biological effects.

Case Studies and Research Findings

Recent studies have elucidated the interactions and effects of 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride in various biological contexts:

  • Protein Targeting : A study demonstrated that sulfonyl fluorides could be used as activity-based probes to map protein interactions. The compound was shown to undergo hydrolysis and displace from target proteins quantitatively, revealing multiple binding sites on target enzymes .
  • Antimicrobial Activity : Research indicated that sulfonyl fluorides exhibit antimicrobial properties against a range of pathogens. The mechanism involves the inhibition of key metabolic enzymes in bacteria, leading to growth suppression .
  • Cancer Research : In cancer studies, compounds similar to 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride have been investigated for their potential to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Biological Activity Summary

The biological activities associated with 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride can be summarized as follows:

  • Enzyme Inhibition : Irreversibly modifies active site residues.
  • Antimicrobial Effects : Effective against various bacterial strains.
  • Cancer Therapeutics : Potential role in inhibiting tumor growth through targeted pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-dioxo-1λ⁶-thiane-4-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation and fluorination steps. Key parameters include temperature control (20–40°C for fluorination) and stoichiometric ratios of sulfuryl fluoride precursors. For example, intermediates like 4-oxopiperidine-1-sulfonyl fluoride (PubChem CID: [data withheld]) require anhydrous conditions to prevent hydrolysis. Yield optimization relies on NMR monitoring (e.g., ¹⁹F NMR for tracking fluorination efficiency) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate that 1,1-dioxo-1λ⁶-thiane-4-sulfonyl fluoride degrades in humid environments (>60% relative humidity) due to hydrolysis of the sulfonyl fluoride group. Storage recommendations include desiccated containers at –20°C under inert gas (argon or nitrogen). Accelerated stability testing via thermogravimetric analysis (TGA) shows decomposition onset at 120°C, suggesting limited thermal robustness .

Q. What mechanistic insights explain its reactivity with nucleophiles in aqueous vs. organic solvents?

  • Methodological Answer : The sulfonyl fluoride group undergoes nucleophilic substitution (SN2) with amines or thiols. In aqueous buffers (pH 7–9), hydrolysis competes, reducing functionalization efficiency. In aprotic solvents (e.g., DMF or THF), reactivity with cysteine residues increases by 3–5×, as shown in kinetic studies using UV-Vis spectroscopy to track thiolate adduct formation .

Advanced Research Questions

Q. How can contradictory data on its selectivity toward proteinogenic amino acids be resolved?

  • Methodological Answer : Contradictions arise from solvent polarity and pH variations. For instance, lysine modification predominates in polar aprotic solvents (e.g., DMSO), while cysteine selectivity dominates in nonpolar media. Resolving discrepancies requires orthogonal validation:

  • Mass spectrometry (MS/MS) to confirm adduct sites.
  • Competitive labeling assays with fluorogenic probes (e.g., FITC-thiol derivatives) to quantify relative reactivity .

Q. What strategies mitigate off-target effects in bioconjugation applications?

  • Methodological Answer : Off-target binding to serine or tyrosine residues is minimized by:

  • Pre-blocking with inert sulfonate esters.
  • pH modulation : Lowering reaction pH to 6.5 reduces tyrosine reactivity by 70%.
  • Dual-quenching workflows using sodium azide and ascorbic acid to terminate unreacted fluoride groups .

Q. How does its electronic structure influence catalytic applications in cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the sulfonyl fluoride’s electron-withdrawing nature stabilizes palladium intermediates in Suzuki-Miyaura couplings. Experimental validation using X-ray crystallography of Pd-thiane complexes shows enhanced catalytic turnover (TON > 1,000) compared to non-fluorinated analogs .

Q. What analytical challenges arise in quantifying trace fluoride release during degradation?

  • Methodological Answer : Fluoride quantification requires ion-selective electrodes (ISE) or ¹⁹F NMR with internal standards (e.g., trifluoroacetate). Interference from sulfate byproducts is mitigated via anion-exchange chromatography (e.g., Dionex ICS-5000). Detection limits of 0.1 ppm are achievable using pre-concentration techniques .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to assess neurotoxic potential?

  • Methodological Answer : In vivo neurotoxicity studies in rodents require:

  • Dose escalation (0.1–10 mg/kg/day) over 30-day exposure.
  • Behavioral assays (e.g., Morris water maze) for cognitive deficits.
  • Histopathological analysis of hippocampal regions using Fluoro-Jade B staining to detect neurodegeneration. Contradictory results (e.g., Whitford et al., 2009 vs. Reddy et al., 2011) highlight the need for standardized fluoride exposure protocols .

Q. What statistical methods address variability in kinetic data for sulfonyl fluoride reactions?

  • Methodological Answer : Non-linear regression (e.g., Michaelis-Menten models) and ANOVA with Tukey post-hoc tests are used to compare rate constants (kobs). Outlier removal via Grubbs’ test (α = 0.05) improves reproducibility. Data should be archived in FAIR-compliant repositories to resolve conflicting interpretations .

Tables for Key Comparative Data

Property 1,1-Dioxo-1λ⁶-thiane-4-sulfonyl Fluoride 4-Oxopiperidine-1-sulfonyl Fluoride
Hydrolytic Half-life (pH 7)48 hours12 hours
Thiol Reactivity (k, M⁻¹s⁻¹)2.1 × 10³1.5 × 10³
Thermal Decomposition (°C)12095
Source

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